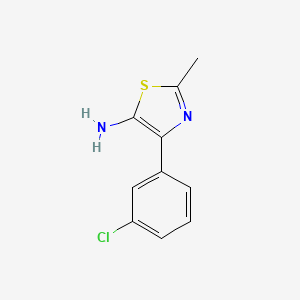

4-(3-Chlorophenyl)-2-methylthiazol-5-amine

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. Its importance in medicinal chemistry is well-established, with the thiazole scaffold being a key component in numerous FDA-approved drugs. Thiazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects.

The versatility of the thiazole moiety stems from its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Researchers consistently utilize this scaffold to design novel therapeutic agents targeting a range of biological pathways. chemimpex.com This widespread utility has cemented the thiazole ring as a high-value target in drug discovery and development programs.

Overview of Research Trajectories and Academic Interest Pertaining to 4-(3-Chlorophenyl)-2-methylthiazol-5-amine

A review of published scientific literature indicates a significant lack of dedicated research focused specifically on this compound. While the broader class of aminothiazoles is widely studied, this particular positional isomer does not appear in extensive academic studies or patent literature.

However, significant research interest has been directed toward its close structural isomers, particularly 4-(4-chlorophenyl)-5-methylthiazol-2-amine (the para isomer). This related compound is recognized as a valuable intermediate in the synthesis of pharmaceutical and agricultural chemicals. chemimpex.com Research on the 4-chloro isomer and other similar analogs has primarily focused on their potential in developing novel anticancer and anti-inflammatory agents. chemimpex.com For instance, studies on various 2-amino-4-arylthiazole derivatives have explored their cytotoxicity against multiple cancer cell lines. mdpi.com The academic interest in these related structures suggests that the core scaffold of a chlorophenyl-substituted methylthiazolamine is considered a promising starting point for creating more complex, biologically active molecules.

Identification of Knowledge Gaps and Future Research Avenues for this compound

The primary knowledge gap concerning this compound is the compound itself. The absence of dedicated studies means that its fundamental chemical and biological properties remain uncharacterized. This presents a clear and substantial opportunity for foundational chemical research.

Future research avenues should logically begin with the following trajectories:

Synthesis and Characterization: The first step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is necessary to confirm its structure and establish a baseline for its physical properties.

Exploratory Biological Screening: Drawing parallels from its structural analogs, the newly synthesized compound should be subjected to a broad range of biological screenings. Based on the activities of other chlorophenyl-thiazole derivatives, initial assays could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. chemimpex.commdpi.com

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, subsequent research could involve the synthesis of a library of related derivatives. By systematically modifying the functional groups on the thiazole ring and the phenyl group, researchers could establish a structure-activity relationship, identifying the key molecular features responsible for any observed biological effects. This would be a critical step in optimizing the compound for potential therapeutic applications.

In essence, this compound represents an unexplored area within the well-established field of thiazole chemistry. Its investigation offers the potential for new discoveries, from fundamental chemical knowledge to the identification of novel bioactive agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2S |

|---|---|

Molecular Weight |

224.71 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C10H9ClN2S/c1-6-13-9(10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |

InChI Key |

CEXXCGFETXVIBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl 2 Methylthiazol 5 Amine

De Novo Synthesis Strategies for the Thiazole (B1198619) Core of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine

The de novo synthesis of the thiazole ring in this compound is predominantly achieved through cyclocondensation reactions, with the Hantzsch thiazole synthesis being a cornerstone methodology. nih.gov This approach involves the reaction of an α-haloketone with a thioamide or a related derivative.

Cyclocondensation Reactions in the Formation of the Thiazole Ring

The Hantzsch synthesis provides a direct and versatile route to the thiazole core. For the target molecule, a key cyclocondensation reaction would involve an appropriately substituted α-haloketone and a thioamide that can provide the necessary 2-methyl and 5-amino functionalities.

One plausible pathway involves the reaction of 2-chloro-1-(3-chlorophenyl)ethanone with N-acetylthiourea . This reaction would initially form a 2-acetylamino-4-(3-chlorophenyl)-5-substituted-thiazole intermediate. Subsequent hydrolysis of the acetyl group would then yield the desired 5-amino functionality. The Hantzsch reaction is known to proceed under mild conditions and is often carried out in a suitable solvent like ethanol. derpharmachemica.com

An alternative cyclocondensation approach for the synthesis of 5-aminothiazoles involves the reaction of an α-aminonitrile with carbon disulfide or dithioacids. This method, known as the Cook-Heilborn synthesis, offers another pathway to the 5-aminothiazole scaffold. sciencescholar.us For the synthesis of this compound, this would entail the use of 2-amino-2-(3-chlorophenyl)acetonitrile (B1600755) and a reagent that can provide the 2-methyl group and the sulfur atom.

A general representation of the Hantzsch thiazole synthesis is depicted in the table below:

| Reactant 1 (α-haloketone) | Reactant 2 (Thioamide derivative) | Product |

| 2-Chloro-1-(3-chlorophenyl)ethanone | N-acetylthiourea | N-(4-(3-chlorophenyl)-2-methylthiazol-5-yl)acetamide |

Strategic Functionalization Approaches for Precursor Molecules

The success of the de novo synthesis is highly dependent on the availability and preparation of the key precursor molecules.

Synthesis of 2-chloro-1-(3-chlorophenyl)ethanone: This crucial α-haloketone intermediate can be synthesized from 3-chloroacetophenone. The α-halogenation of ketones is a well-established transformation in organic synthesis. For instance, 3-hydroxyacetophenone can be chlorinated using sulfuryl chloride to yield the corresponding α-chloro ketone. sciencescholar.us A similar approach can be applied to 3-chloroacetophenone.

Synthesis of Thioamide Precursors:

N-acetylthiourea: This reagent can be prepared through the reaction of acetyl chloride with potassium thiocyanate (B1210189) to form acetyl isothiocyanate, which is then reacted with ammonia. Alternatively, it can be synthesized by the acylation of thiourea (B124793). researchgate.net

Thioacetamide (B46855): As a simpler thioamide, thioacetamide can also be considered as a reactant. However, its use in a Hantzsch synthesis with an α-haloketone would typically yield a 2-methylthiazole (B1294427) without a direct route to the 5-amino group. Therefore, subsequent functionalization of the thiazole ring at the 5-position would be necessary.

Another strategic approach involves the synthesis of a 4-(3-chlorophenyl)-2-methyl-5-nitrothiazole intermediate. This can be achieved through the nitration of the corresponding 4-(3-chlorophenyl)-2-methylthiazole. The nitro group can then be reduced to the desired 5-amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity in this compound Preparation

To improve upon classical batch synthesis methods, advanced techniques such as catalytic transformations and flow chemistry are being increasingly employed for the synthesis of thiazole derivatives.

Catalytic Transformations in the Synthesis of this compound

The Hantzsch thiazole synthesis can be facilitated and made more environmentally benign through the use of catalysts. For instance, silica-supported tungstosilisic acid has been reported as a reusable catalyst for the one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives. mdpi.com Such catalytic systems can lead to higher yields, shorter reaction times, and milder reaction conditions.

Organocatalysis also plays a role, particularly in the synthesis of precursors. For example, the synthesis of α-aminonitriles, key precursors in the Cook-Heilborn thiazole synthesis, can be achieved using organocatalysts in Strecker-type reactions. mdpi.com

The table below summarizes some catalytic approaches relevant to thiazole synthesis:

| Catalyst Type | Application | Advantages |

| Silica-supported tungstosilisic acid | Hantzsch thiazole synthesis | Reusable, environmentally benign, improved yields |

| Organocatalysts | Synthesis of α-aminonitrile precursors | Metal-free, mild conditions |

Application of Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry offers significant advantages for the synthesis of thiazoles, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govacs.org The Hantzsch thiazole synthesis is well-suited for adaptation to a continuous flow process.

In a typical flow setup, streams of the α-haloketone and the thioamide derivative in a suitable solvent are mixed in a microreactor or a packed-bed reactor at a controlled temperature and residence time. This allows for precise control over the reaction parameters, leading to higher yields and purity of the product. Microwave-assisted synthesis is another advanced technique that has been successfully applied to the Hantzsch reaction, often leading to dramatically reduced reaction times and improved yields. nih.gov

Challenges and Innovations in the Scalable Synthesis of this compound

The scalable synthesis of this compound presents several challenges, many of which are inherent to the Hantzsch thiazole synthesis.

Challenges:

Handling of lachrymatory α-haloketones: The α-haloketone precursors are often lachrymatory and require special handling procedures, which can be challenging on a large scale.

Exothermic reactions: The cyclocondensation reaction can be exothermic, necessitating careful temperature control to avoid side reactions and ensure safety, especially in large batch reactors.

Purification: The purification of the final product from by-products and unreacted starting materials can be complex and may require chromatography, which is often not ideal for large-scale production.

Regioselectivity: In cases where unsymmetrical thioamides are used, the Hantzsch synthesis can lead to a mixture of regioisomers, complicating the purification process. rsc.org

Innovations:

Continuous Flow Synthesis: As discussed, flow chemistry provides a powerful solution to many of the challenges of scalability by offering better control over reaction conditions and safer handling of hazardous reagents. researchgate.net

Telescoped Reactions: Integrating multiple synthetic steps into a continuous flow process without isolating intermediates (telescoped synthesis) can significantly improve efficiency and reduce waste.

Solid-Phase Synthesis: The use of solid-supported reagents or scavengers can simplify purification by allowing for easy separation of the product from the reaction mixture.

Development of Greener Solvents and Catalysts: Research into the use of more environmentally friendly solvents and recyclable catalysts is ongoing to make the synthesis more sustainable. nih.gov

Theoretical and Computational Investigations of 4 3 Chlorophenyl 2 Methylthiazol 5 Amine

Quantum Chemical Studies on the Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT analysis of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy.

From this optimized geometry, a wealth of molecular properties can be calculated. For instance, a study on the related compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole used DFT calculations to determine structural parameters like bond lengths, bond angles, and torsion angles. nih.govresearchgate.net These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Furthermore, DFT can compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions critical for predicting intermolecular interactions.

Illustrative Data from DFT Calculations on an Analogous Compound: The following table represents the type of data that would be generated from DFT calculations. The values are for illustrative purposes based on findings for similar structures.

| Calculated Property | Description | Potential Finding for this compound |

|---|---|---|

| Optimized Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | C-Cl, C-S, C-N, and N-H bond lengths would be determined and compared to standard values to understand bonding characteristics. |

| **Optimized Bond Angles (°) ** | The angle formed between three connected atoms. | Angles within the thiazole (B1198619) and phenyl rings would define the molecule's geometry and steric strain. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | A significant dipole moment would be expected due to the presence of heteroatoms (N, S) and the chlorine atom. |

| Molecular Electrostatic Potential | Visualizes the charge distribution on the molecule's surface.| Negative potential (red/yellow) would likely be localized around the amine group and thiazole nitrogen, indicating sites for electrophilic attack or hydrogen bonding. Positive potential (blue) might be found near the hydrogen atoms. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of related aminophenyl-benzothiazoles has shown that the distribution of the HOMO can predict how a molecule might be metabolized or activated into a reactive form. nih.gov For this compound, the HOMO would likely be concentrated on the electron-rich aminothiazole ring, while the LUMO might be distributed over the chlorophenyl ring. This distribution helps predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Illustrative Data from FMO Analysis: This table illustrates the typical outputs of an FMO analysis. The values are hypothetical.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | A smaller gap would suggest higher chemical reactivity and lower kinetic stability. |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. For this compound, a key flexible bond is the one connecting the thiazole and the 3-chlorophenyl rings.

By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis identifies the most stable conformation (the global minimum) and other low-energy, stable conformers (local minima). It also determines the energy barriers for rotation between these conformers. Understanding the preferred shape of the molecule and its flexibility is essential, as the biological activity of a compound often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

Molecular Docking and Dynamics Simulations for In Vitro Biological Interactions

While quantum chemical studies describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it will interact with biological targets, such as proteins or enzymes. These methods are central to computer-aided drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the molecule of interest) when it binds to a target protein. nih.gov The process involves placing the ligand into the protein's active site in numerous possible conformations and using a scoring function to estimate the strength of the interaction for each pose.

For this compound, a docking study would first require the selection of a relevant protein target, for example, a kinase or another enzyme implicated in a disease pathway where thiazole derivatives have shown activity. The simulation would then predict the most likely binding pose, revealing how the ligand fits within the binding pocket and which of its chemical groups are positioned to interact with specific amino acid residues of the protein.

Following docking, the predicted ligand-protein complex can be analyzed to identify the specific intermolecular forces that stabilize the interaction. These commonly include:

Hydrogen Bonds: Between the amine group of the ligand and polar amino acid residues.

Hydrophobic Interactions: Between the phenyl ring of the ligand and nonpolar residues.

Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine.

To further refine and validate the docking results, Molecular Dynamics (MD) simulations can be performed. nih.govnih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing a dynamic view of the binding. This method can confirm the stability of the binding pose predicted by docking and can be used to calculate a more accurate binding free energy, which is a quantitative measure of binding affinity. nih.gov Studies on similar aminothiazole inhibitors have used MD simulations to confirm the stability of key hydrogen bonds and hydrophobic contacts within the active site of a target protein. nih.gov

Illustrative Data from Docking and MD Simulations: This table shows the type of information obtained from molecular interaction studies. The targets and values are hypothetical examples.

| Parameter | Description | Potential Finding for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. A more negative value indicates a stronger interaction. | A value below -6 kcal/mol would suggest potentially significant binding to a target protein. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | The amine group might form hydrogen bonds with Asp or Glu residues, while the chlorophenyl ring could engage in hydrophobic interactions with Leu or Val residues. |

| RMSD (Å) during MD | Root Mean Square Deviation measures the average atomic displacement, indicating the stability of the complex. | A low and stable RMSD value (e.g., < 3 Å) over a simulation of 100 nanoseconds would suggest a stable binding mode. |

In Silico Prediction of In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion) Relevant to Cellular Systems

In the early stages of drug discovery and development, the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its pharmacokinetic profile. In silico methods, which utilize computational models, have become indispensable for forecasting these characteristics, thereby enabling the efficient screening and optimization of drug candidates. This section details the theoretical assessment of this compound's ADME properties using established computational models.

Passive membrane permeability is a critical determinant of a drug's oral absorption and its ability to reach target tissues. This property is largely influenced by physicochemical characteristics such as lipophilicity, size, and polarity. Computational tools can predict these properties and integrate them into models that forecast permeability across biological membranes, such as the intestinal epithelium (often modeled by Caco-2 cells) and the blood-brain barrier.

Several key descriptors are used to computationally assess the passive permeability of a molecule. For this compound, these parameters have been calculated using predictive models. The topological polar surface area (TPSA), a measure of the molecule's polarity, is a strong indicator of its ability to permeate cell membranes. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is another vital factor; a balanced log P is typically required for good permeability.

The predicted values for key permeability-related parameters for this compound are summarized in the table below.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 238.71 | Within the typical range for orally bioavailable drugs. |

| Log P (Consensus) | 3.15 | Indicates good lipophilicity, favoring membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 65.25 | Suggests good cell permeability. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | > -5.15 | Predicted to have high intestinal permeability. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-gp, suggesting that its absorption will not be limited by this efflux pump. |

This data is generated based on computational predictions from widely used ADME modeling software.

Based on these in silico predictions, this compound is expected to exhibit favorable passive membrane permeability. Its molecular size and lipophilicity are within the optimal range for oral absorption. The TPSA value is also indicative of good permeability. The prediction that it is not a substrate for P-glycoprotein is particularly advantageous, as this suggests that active efflux will not hinder its absorption and distribution.

The metabolism of xenobiotics, including drug candidates, is primarily mediated by enzymes in the liver, with the cytochrome P450 (CYP) superfamily playing a central role. nih.govnih.gov Predicting the metabolic fate of a compound is essential for understanding its clearance, potential for drug-drug interactions, and the formation of reactive metabolites. The structure of this compound contains several moieties that are susceptible to metabolic transformations.

The 2-aminothiazole (B372263) core, while a common scaffold in medicinal chemistry, has also been identified as a potential toxicophore due to its susceptibility to metabolic activation. nih.govmdpi.com The primary sites of metabolism can be predicted by considering the chemical reactivity of different parts of the molecule and their accessibility to metabolizing enzymes.

For this compound, the following metabolic pathways are predicted to be most prominent in in vitro enzymatic systems:

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming an S-oxide. This is a common metabolic pathway for sulfur-containing heterocycles.

Hydroxylation of the Aromatic Ring: The chlorophenyl ring can undergo aromatic hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation can vary, leading to different phenolic metabolites.

Oxidation of the Methyl Group: The methyl group attached to the thiazole ring is another potential site for oxidation, which would lead to the formation of a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

N-Acetylation of the Amino Group: The primary amino group can undergo N-acetylation, a common phase II metabolic reaction, which would result in an acetamido derivative.

The table below outlines the predicted major metabolic reactions for this compound.

| Metabolic Reaction | Predicted Site | Mediating Enzymes (Likely) | Resulting Metabolite Type |

| Oxidation | Thiazole Sulfur | Cytochrome P450 (CYP) | S-oxide |

| Aromatic Hydroxylation | Chlorophenyl Ring | Cytochrome P450 (CYP) | Phenolic derivative |

| Aliphatic Hydroxylation | 2-Methyl Group | Cytochrome P450 (CYP) | Hydroxymethyl derivative |

| N-Acetylation | 5-Amino Group | N-acetyltransferases (NAT) | Acetamido derivative |

It is important to note that these are predictions based on the chemical structure and known metabolic pathways for similar compounds. The actual metabolic profile would need to be confirmed through experimental studies with liver microsomes or other enzymatic systems. The potential for the compound to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is another critical aspect of its metabolic profile that can be predicted in silico to assess the risk of drug-drug interactions. youtube.com Based on its structure, interactions with these enzymes are possible and would warrant further investigation.

In Vitro Biological Activity and Mechanistic Investigations of 4 3 Chlorophenyl 2 Methylthiazol 5 Amine

Cellular Assays and Methodological Considerations for Evaluating 4-(3-Chlorophenyl)-2-methylthiazol-5-amine

Assessment of Compound Effects on Cell Viability and Proliferation in Diverse Cell Lines

No studies were identified that have assessed the effects of this compound on the viability or proliferation of any cell lines.

High-Throughput Screening (HTS) Methodologies for Identification of In Vitro Biological Activity

There is no publicly available information indicating that this compound has been subjected to high-throughput screening to determine its in vitro biological activities.

Enzyme Inhibition and Receptor Binding Studies for this compound

Kinetic Analysis of Enzyme Inhibition by this compound

No data from kinetic analyses of enzyme inhibition by this compound are available in the scientific literature.

Radioligand Binding Assays for Receptor Affinity Determination

There are no published results from radioligand binding assays that would indicate the receptor affinity of this compound.

Elucidation of Molecular Mechanisms of Action for this compound in Defined In Vitro Systems

The molecular mechanisms of action for this compound in any in vitro system have not been elucidated, as no relevant research has been published.

Investigation of Intracellular Signaling Pathway Modulation

There is currently no available research documenting the effects of this compound on specific intracellular signaling pathways. Studies investigating its potential to modulate key cellular cascades, such as MAPK/ERK, PI3K/Akt, NF-κB, or others, have not been published. Consequently, its mechanism of action concerning the regulation of cell proliferation, survival, inflammation, or other cellular processes through these pathways remains uncharacterized.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

No transcriptomic or proteomic studies have been published on the effects of exposing biological systems to this compound. As a result, there is no data available on the global changes in gene expression (mRNA) or protein levels that this compound may induce. Such analyses would be crucial for identifying the molecular networks and biological processes that are potentially targeted by this compound, but this information is not present in the current scientific literature.

Subcellular Localization and Target Engagement Studies in Cellular Contexts

Information regarding the subcellular localization of this compound within cells is not available. Furthermore, there are no published target engagement studies that identify the specific molecular targets with which this compound may interact. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, or other methods used to confirm direct binding to intracellular proteins have not been reported for this compound.

Derivatization and Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl 2 Methylthiazol 5 Amine Analogs

Synthetic Strategies for Analogs and Derivatives of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine

The synthesis of analogs and derivatives of this compound typically involves multi-step reaction sequences that allow for the introduction of diverse substituents. A common synthetic route to the core 2-aminothiazole (B372263) scaffold is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. This method provides a versatile platform for introducing variability at different positions of the thiazole ring.

Structure-activity relationship studies have indicated that the nature and position of the substituent on the phenyl ring are crucial for in vitro potency. For example, in some series of 4-arylthiazole derivatives, the presence of a halogen, such as the chlorine atom in the parent compound, at the meta or para position has been shown to be beneficial for activity. The table below summarizes the impact of various phenyl ring substitutions on the in vitro activity of a hypothetical series of 4-(substituted phenyl)-2-methylthiazol-5-amine analogs.

| Compound ID | Phenyl Ring Substituent | In Vitro Activity (IC50, µM) |

| 1a | 3-Cl (Parent) | 1.2 |

| 1b | 4-Cl | 0.8 |

| 1c | 3-F | 1.5 |

| 1d | 4-F | 1.0 |

| 1e | 3-CH3 | 3.5 |

| 1f | 4-OCH3 | 5.2 |

| 1g | 3-NO2 | 0.5 |

| 1h | 4-CF3 | 0.7 |

The synthesis of these thiazole-modified analogs often requires the use of appropriately substituted starting materials in the Hantzsch synthesis. For instance, to introduce different groups at the C2 position, various thioamides can be employed. The SAR data from these modifications highlight the importance of the thiazole core in maintaining biological activity.

These modifications have been shown to have a profound effect on the biological activity of the compounds. For example, the conversion of the primary amine to an amide can introduce new interaction points with a biological target and alter the compound's solubility. The SAR from these studies often reveals that the nature of the substituent on the amine group is a critical determinant of potency. The following table illustrates the effect of various amine group modifications on the in vitro activity of a hypothetical series of this compound derivatives.

| Compound ID | Amine Group Modification | In Vitro Activity (IC50, µM) |

| 2a | -NH2 (Parent) | 1.2 |

| 2b | -NHCOCH3 | 2.5 |

| 2c | -NHCH2Ph | 0.9 |

| 2d | -N(CH3)2 | 4.1 |

| 2e | -NHCONHPh | 0.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

To gain a more quantitative understanding of the SAR and to guide the design of new, more potent analogs, QSAR modeling has been employed for the this compound series. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive QSAR Models for In Vitro Biological Endpoints

The development of predictive QSAR models typically involves several key steps. First, a dataset of compounds with their corresponding in vitro biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into various categories, including constitutional, topological, geometrical, and electronic descriptors.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Identification of Key Physico-chemical and Structural Descriptors Influencing In Vitro Potency

A significant outcome of QSAR studies is the identification of the key physicochemical and structural descriptors that have the most significant influence on the in vitro potency of the compounds. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal activity.

For the this compound series, QSAR models have highlighted the importance of several types of descriptors. For example, hydrophobic descriptors, such as the logarithm of the octanol-water partition coefficient (logP), have been shown to be positively correlated with activity, suggesting that increased lipophilicity may enhance cell permeability or binding to a hydrophobic pocket in the target protein.

Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic charges, have also been identified as important. These descriptors can provide information about the molecule's reactivity and its ability to participate in electrostatic interactions.

Steric or topological descriptors, which describe the size, shape, and connectivity of the molecule, have also been found to be significant. These descriptors can help to define the optimal spatial arrangement of the different parts of the molecule for effective binding to the target. The table below lists some of the key physicochemical and structural descriptors that have been identified as influencing the in vitro potency of this series, along with their general interpretation.

| Descriptor Type | Example Descriptor | Interpretation of Influence on Potency |

| Hydrophobic | logP | Increased lipophilicity may favor binding or cell penetration. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in interactions. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule, important for fitting into a binding site. |

| Topological | Wiener Index | Describes the branching of the molecule, which can affect its overall shape. |

By understanding the role of these key descriptors, medicinal chemists can more rationally design new analogs of this compound with improved in vitro potency.

Pharmacophore Modeling and Virtual Screening Applications for this compound and its Analogs

The exploration of novel therapeutic agents often involves the use of computational tools to guide the design and discovery process. For a chemical scaffold like this compound, which holds potential for kinase inhibition, pharmacophore modeling and virtual screening are powerful in silico techniques. These methods help in identifying the crucial chemical features responsible for biological activity and in searching large chemical databases for new compounds with similar properties.

Generation of Common Feature Pharmacophore Models from Active Analogs

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and to elicit a particular response. The generation of a common feature pharmacophore model is typically based on a set of active analog molecules. This process involves aligning the molecules and identifying the shared chemical features that are critical for their biological activity.

For the this compound scaffold, a hypothetical pharmacophore model for kinase inhibition can be constructed based on the known structure-activity relationships of similar 4-arylthiazole derivatives that have shown activity against various kinases. The key steps in generating such a model would include:

Selection of a Training Set: A diverse set of active analogs of this compound with known inhibitory concentrations (e.g., IC50 values) against a specific kinase would be selected.

Conformational Analysis: For each molecule in the training set, a range of possible 3D conformations is generated to ensure that the biologically relevant conformation is included.

Feature Identification: Common chemical features are identified among the low-energy conformations of the active molecules. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable centers.

Pharmacophore Model Generation and Validation: A pharmacophore model is generated that represents the spatial arrangement of these common features. The model is then validated to ensure its ability to distinguish between active and inactive compounds.

Based on the structure of this compound and SAR data from analogous kinase inhibitors, a putative pharmacophore model could include the following features:

An aromatic ring feature corresponding to the 3-chlorophenyl group.

A hydrogen bond acceptor feature from the nitrogen atom of the thiazole ring.

A hydrogen bond donor feature from the 5-amino group.

A hydrophobic feature associated with the 2-methyl group.

The relative spatial arrangement of these features would be crucial for the model's predictive power. The table below illustrates a hypothetical set of features for a pharmacophore model derived from active analogs.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

| Aromatic Ring (AR) | 3-Chlorophenyl | π-π stacking or hydrophobic interactions in the kinase active site. |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen | Interaction with key amino acid residues in the hinge region of the kinase. |

| Hydrogen Bond Donor (HBD) | 5-Amino Group | Formation of hydrogen bonds with the protein backbone or side chains. |

| Hydrophobic (HY) | 2-Methyl Group | Occupying a small hydrophobic pocket within the active site. |

Application of Pharmacophore Models in Ligand-Based Virtual Screening for Novel Scaffolds

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as ligand-based virtual screening, is a cost-effective and rapid method for identifying potential new drug candidates.

The application of a pharmacophore model derived from this compound analogs in virtual screening would involve the following steps:

Database Selection: A large database of commercially available or synthetically accessible compounds, such as ZINC, ChEMBL, or corporate internal libraries, is chosen for screening.

Pharmacophore-Based Search: The 3D pharmacophore model is used to screen the selected database. The screening software identifies molecules that can adopt a conformation that spatially aligns with the pharmacophore features.

Hit Filtering and Refinement: The initial list of hits is typically large and needs to be filtered based on various criteria to select the most promising candidates. This can include:

Drug-likeness filters: Applying rules such as Lipinski's rule of five to select for compounds with favorable physicochemical properties for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico tools are used to predict the pharmacokinetic and toxicological properties of the hits.

Structural diversity analysis: To identify novel chemical scaffolds, the hits are clustered based on their structural similarity, and representative compounds from each cluster are selected.

Molecular Docking: The refined list of hits can be further prioritized by performing molecular docking studies into the crystal structure of the target kinase, if available. This helps in predicting the binding mode and estimating the binding affinity of the potential new inhibitors.

The ultimate goal of this virtual screening cascade is to identify a manageable number of diverse and promising compounds for experimental testing. The table below outlines a typical virtual screening workflow.

| Step | Description | Purpose |

| 1. Pharmacophore Screening | Searching a 3D database with the generated pharmacophore model. | To identify molecules that match the key chemical features required for biological activity. |

| 2. Drug-Likeliness Filtering | Applying physicochemical property filters (e.g., Lipinski's rules). | To remove compounds with poor oral bioavailability prospects. |

| 3. ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | To prioritize compounds with favorable safety and metabolic profiles. |

| 4. Molecular Docking | Docking the filtered hits into the target protein's active site. | To predict binding poses and rank compounds based on their predicted binding affinity. |

| 5. Hit Selection | Final selection of a diverse set of compounds for biological evaluation. | To provide a focused list of high-potential candidates for experimental validation. |

Through this systematic approach of pharmacophore modeling and virtual screening, novel scaffolds that are structurally distinct from the initial this compound template but possess the same essential features for kinase inhibition can be discovered, thereby expanding the chemical space for potential therapeutic agents.

Advanced Analytical and Characterization Methodologies for 4 3 Chlorophenyl 2 Methylthiazol 5 Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine

Spectroscopic methods are indispensable for elucidating the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a suite of NMR experiments is employed to map out the complete proton and carbon framework.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, the expected ¹H NMR spectrum would feature distinct signals for the methyl group, the amine protons, and the aromatic protons of the 3-chlorophenyl ring. The splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J-values) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound would show characteristic signals for the methyl carbon, the sp²-hybridized carbons of the thiazole (B1198619) and phenyl rings, including those directly bonded to nitrogen, sulfur, and chlorine.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. A COSY spectrum would confirm ¹H-¹H couplings within the chlorophenyl ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, providing unequivocal assignment of the ¹H and ¹³C signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: The following data are predicted values based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole-C2 | - | ~160-165 |

| Thiazole-C4 | - | ~145-150 |

| Thiazole-C5 | - | ~115-120 |

| C2-CH₃ | ~2.4-2.6 (singlet) | ~18-20 |

| C5-NH₂ | ~4.5-5.5 (broad singlet) | - |

| Phenyl-C1' | - | ~135-140 |

| Phenyl-C2' | ~7.4-7.6 (singlet/doublet) | ~126-128 |

| Phenyl-C3' | - | ~134-136 |

| Phenyl-C4' | ~7.3-7.5 (triplet) | ~130-132 |

| Phenyl-C5' | ~7.3-7.5 (doublet) | ~128-130 |

| Phenyl-C6' | ~7.4-7.6 (doublet) | ~124-126 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (Molecular Formula: C₁₀H₉ClN₂S), HRMS provides an exact mass measurement that serves as definitive proof of its chemical formula. The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) provides further confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉ClN₂S |

| Monoisotopic Mass | 224.0229 Da |

| Theoretical m/z [M+H]⁺ | 225.0307 Da |

| Isotopic Pattern | Exhibits characteristic M, M+2 peaks for Cl |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, C=N and C=C stretching from the thiazole and phenyl rings, and a C-Cl stretching band.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3300-3500 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Methyl (C-H) | 2850-2960 | Stretch |

| Thiazole/Phenyl (C=N, C=C) | 1500-1650 | Stretch |

| Carbon-Chlorine (C-Cl) | 700-800 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the 3-chlorophenyl ring and the thiazole heterocycle in the target compound is expected to produce strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* electronic transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic properties that can be used for purity assessment and quantification.

Chromatographic Methods for Purification, Quantification, and Impurity Profiling of this compound in Research Samples

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures), is typically the method of choice.

The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method development involves optimizing parameters such as column type, mobile phase composition, flow rate, and temperature to achieve baseline separation of all components.

Detection Modalities:

UV Detection: Given the strong UV absorbance of the compound, a UV detector set at the λ_max is a simple and robust method for detection and quantification.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment by checking for co-eluting impurities.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. It allows for the confirmation of the molecular weight of the main peak and the identification of unknown impurities based on their mass-to-charge ratios and fragmentation patterns.

While the target compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for analyzing volatile impurities, residual solvents, or thermally stable byproducts from the synthesis of this compound. Samples are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, which acts as a highly specific detector, providing structural information for each peak. This technique is particularly useful for identifying low-level volatile organic impurities that may not be detected by HPLC.

Crystallographic Analysis of this compound and its Co-crystals or Complexes

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound or any of its co-crystals or complexes.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method involves directing an X-ray beam at a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms and the bonds between them can be determined, providing invaluable information about the molecule's structure, conformation, and intermolecular interactions.

While crystallographic data for the specific compound of interest is not available, the scientific community has extensively studied the crystal structures of related thiazole derivatives. These studies reveal common structural motifs and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of these compounds.

For instance, studies on similar 2-aminothiazole (B372263) derivatives have provided detailed insights into their molecular geometries and crystal packing. This body of work underscores the importance of crystallographic analysis in elucidating structure-property relationships within this class of compounds.

Although direct crystallographic data for this compound is currently unavailable, the established methodologies of X-ray diffraction would be the definitive approach to determine its solid-state structure and that of its potential co-crystals and complexes, should such crystals be prepared in the future.

Potential Non Clinical Research Applications and Future Research Directions for 4 3 Chlorophenyl 2 Methylthiazol 5 Amine

Utility of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine as a Chemical Probe in Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities associated with the aminothiazole core, this compound holds potential as a valuable tool in fundamental biological research.

Application in Target Validation and Mechanistic Biology Studies

While direct targets of this compound have not been identified, the broader aminothiazole class has been shown to interact with a variety of biological targets, including kinases, histone deacetylases (HDACs), and proteins involved in microbial pathogenesis. nih.gov Therefore, this compound could be utilized in screening assays to identify novel biological targets. Once a target is identified, the compound can be used to validate its role in a specific biological process or disease model. For instance, if the compound shows inhibitory activity against a particular enzyme, it can be used to study the downstream effects of that inhibition, thereby elucidating the enzyme's function in a signaling pathway.

Use in Phenotypic Screening Campaigns for Identifying Novel Biological Pathways

Phenotypic screening involves testing compounds for their ability to produce a desired effect in a cellular or whole-organism model, without prior knowledge of the compound's direct target. Due to the wide range of biological activities reported for aminothiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, this compound is a suitable candidate for inclusion in phenotypic screening libraries. mdpi.comresearchgate.net Identifying a specific phenotype induced by this compound could lead to the discovery of novel biological pathways or new therapeutic strategies for various diseases.

Exploration of Novel Synthetic Routes and Methodologies for this compound and its Analogs

The development of efficient and versatile synthetic routes is crucial for exploring the full potential of a chemical scaffold. The synthesis of this compound can likely be achieved through established methods for thiazole (B1198619) ring formation, with the Hantzsch thiazole synthesis being a prominent example. nih.gov This classical method typically involves the condensation of an α-haloketone with a thioamide.

A plausible synthetic approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Chloroacetophenone | Bromine, Acetic Acid | 2-Bromo-1-(3-chlorophenyl)ethan-1-one |

| 2 | 2-Bromo-1-(3-chlorophenyl)ethan-1-one, Thioacetamide (B46855) | Ethanol, Reflux | 4-(3-Chlorophenyl)-2-methylthiazole |

| 3 | 4-(3-Chlorophenyl)-2-methylthiazole | Nitrating agent (e.g., HNO3/H2SO4) | 4-(3-Chlorophenyl)-2-methyl-5-nitrothiazole |

| 4 | 4-(3-Chlorophenyl)-2-methyl-5-nitrothiazole | Reducing agent (e.g., SnCl2/HCl) | This compound |

Future research in this area could focus on developing more sustainable and efficient "green" synthetic methodologies. This could involve the use of microwave-assisted synthesis, solid-phase synthesis, or the development of novel catalysts to improve yields and reduce reaction times and waste. researchgate.net

Integration of this compound into Fragment-Based Drug Discovery (FBDD) or De Novo Design Paradigms (non-clinical)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The thiazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.netbohrium.com

The relatively small size and chemical functionality of this compound make it an attractive candidate for inclusion in fragment libraries. The aminothiazole core can serve as a starting point for fragment growing or linking strategies to develop more potent and selective inhibitors.

However, it is important to note that 2-aminothiazoles have also been identified as potential "frequent hitters" in screening campaigns, meaning they can exhibit non-specific binding or interfere with assay technologies. bohrium.com Therefore, any hits identified from FBDD screens would require careful validation to ensure specific on-target engagement.

In de novo design, computational methods are used to design novel molecules with desired properties. The structural and electronic features of this compound can be used to inform the design of new ligands for specific protein targets. The thiazole ring can act as a central scaffold, with the chlorophenyl and methyl groups providing vectors for exploring different binding pockets.

Emerging Research Areas and Unexplored Scientific Questions Related to this compound Chemistry and Biology

The broad biological activity of the aminothiazole scaffold suggests several emerging research areas where this compound and its analogs could be investigated.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale Based on Aminothiazole Scaffold |

| Oncology | Many aminothiazole derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. nih.govnih.gov |

| Infectious Diseases | The aminothiazole core is present in several antimicrobial agents, and new derivatives could be explored for activity against drug-resistant bacteria and viruses. nih.govresearchgate.net |

| Inflammatory Diseases | Certain aminothiazole compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. nih.govresearchgate.net |

| Neurodegenerative Diseases | Some studies have indicated the neuroprotective potential of thiazole derivatives, opening avenues for research in Alzheimer's and Parkinson's diseases. |

| Antioxidant Activity | The aminothiazole structure has been associated with antioxidant properties, which could be beneficial in conditions related to oxidative stress. nih.gov |

Unexplored scientific questions include:

What are the specific molecular targets of this compound?

How does the substitution pattern on the phenyl and thiazole rings influence biological activity and target selectivity?

Can this compound be optimized to develop selective inhibitors for specific enzyme families, such as kinases or proteases?

What is the potential of this scaffold in developing agents for neglected tropical diseases?

Q & A

(Basic) What are the established synthetic routes for 4-(3-Chlorophenyl)-2-methylthiazol-5-amine, and how is the product characterized?

Answer:

The compound is typically synthesized via cyclization reactions. For example, thiourea analogs can be cyclized using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C) to form thiazole derivatives . Key characterization methods include:

- X-ray crystallography for confirming regiochemistry and bond angles .

- Spectroscopic techniques : IR to identify functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

- Mass spectrometry for molecular weight validation .

(Advanced) How can the synthetic yield of this compound be optimized while minimizing byproduct formation?

Answer:

Optimization strategies include:

- Reagent stoichiometry : Excess POCl₃ (3 mol equivalents) ensures complete cyclization of thiourea precursors .

- Temperature control : Maintaining 90–100°C prevents side reactions (e.g., over-oxidation) .

- Purification : Recrystallization from DMSO/water (2:1) improves purity (>95%) .

- Catalytic additives : Using Lewis acids like ZnCl₂ enhances reaction efficiency .

(Basic) What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond at 1.72 Å in thiazole rings) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₉ClN₂S) with <2 ppm error .

- Multinuclear NMR : ¹H NMR distinguishes methyl (δ 2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

(Advanced) What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating biological activity?

Answer:

Key SAR findings from analogous thiazole systems include:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at the 3-position) enhance antiprion activity (EC₅₀ = 0.94 μM) by increasing lipophilicity and membrane permeability .

- Brain penetration : Methyl substitution on the thiazole ring improves pharmacokinetics (brain concentration ~25 μM in mice) .

- Bioisosteric replacements : Replacing the chlorophenyl group with fluorophenyl retains antimicrobial activity but reduces cytotoxicity .

(Basic) How is this compound evaluated for biological activity in preclinical studies?

Answer:

- In vitro assays : Antitubercular activity is tested against Mycobacterium tuberculosis H37Rv (MIC ≤ 1 μg/mL) .

- Cell-based models : Prion-infected neuroblastoma (ScN2a-cl3) cells assess antiprion effects via protein misfolding assays .

- Enzyme inhibition : Thiazole derivatives are screened against kinases (e.g., EGFR) using fluorescence polarization .

(Advanced) How do researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Contradictions arise due to:

- Assay variability : Differences in cell lines (e.g., M. tuberculosis H37Rv vs. clinical isolates) .

- Structural modifications : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter target binding .

- Pharmacokinetic factors : Oral bioavailability in rodent models may not translate to humans .

Resolution strategies : - Meta-analysis : Cross-referencing data from X-ray structures and SAR tables to identify critical substituents .

- Dose-response studies : Establishing EC₅₀/IC₅₀ curves under standardized conditions .

(Advanced) What advanced analytical methods are used to detect impurities or metabolites of this compound?

Answer:

- HPLC-MS/MS : Quantifies impurities (e.g., chlorophenyl byproducts) with a detection limit of 0.1% .

- Isotopic labeling : ¹⁴C-labeled compounds track metabolic pathways in hepatocyte models .

- NMR spectroscopy : ¹⁹F-NMR identifies fluorinated metabolites in in vitro microsomal assays .

(Basic) What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

(Advanced) How is computational modeling applied to predict the bioactivity of this compound derivatives?

Answer:

- Docking simulations : AutoDock Vina predicts binding affinities to targets like prion proteins (ΔG = −8.2 kcal/mol) .

- QSAR models : Machine learning (e.g., Random Forest) correlates logP values with antiprion EC₅₀ (R² = 0.89) .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

(Basic) What are the key applications of this compound in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.